molecular formula C12H7Cl B2773305 2-Chloro-6-ethynylnaphthalene CAS No. 2503203-92-5

2-Chloro-6-ethynylnaphthalene

Cat. No.: B2773305
CAS No.: 2503203-92-5
M. Wt: 186.64
InChI Key: XXHCDQUXBIMZML-UHFFFAOYSA-N
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Description

2-Chloro-6-ethynylnaphthalene is an organic compound with the molecular formula C₁₂H₇Cl It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and an ethynyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-ethynylnaphthalene can be synthesized through various synthetic routes. One common method involves the halogenation of 6-ethynylnaphthalene using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-chloronaphthalene is coupled with an ethynylboronic acid derivative. This reaction is performed in the presence of a palladium catalyst, a base, and an appropriate solvent under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes or advanced catalytic methods to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethynylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or ozone.

    Reduction Reactions: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, ozone), solvents (water, acetone).

    Reduction: Hydrogen gas, hydrogenation catalysts (palladium on carbon, nickel).

Major Products

    Substitution: Formation of substituted naphthalene derivatives.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of ethyl-substituted naphthalene derivatives.

Scientific Research Applications

2-Chloro-6-ethynylnaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethynylnaphthalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved are determined by the nature of the reactants and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloronaphthalene: Lacks the ethynyl group, making it less reactive in certain types of reactions.

    6-Ethynylnaphthalene:

    2-Bromo-6-ethynylnaphthalene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and selectivity in reactions.

Uniqueness

2-Chloro-6-ethynylnaphthalene is unique due to the presence of both a chlorine atom and an ethynyl group, which confer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

2-chloro-6-ethynylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHCDQUXBIMZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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